![molecular formula C20H18OS B14305149 1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene CAS No. 114657-12-4](/img/structure/B14305149.png)
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene is an organic compound characterized by the presence of phenoxymethyl and phenylsulfanyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzyl chloride as the primary starting materials.
Reaction Conditions: The phenol is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form phenoxymethylbenzene.
Introduction of Phenylsulfanyl Group: The phenoxymethylbenzene is then reacted with thiophenol in the presence of a catalyst like aluminum chloride to introduce the phenylsulfanyl group, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the phenylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
Phenoxymethylbenzene: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
Benzyl Phenyl Sulfide: Similar structure but with different substituents, affecting its chemical behavior and uses.
Propiedades
Número CAS |
114657-12-4 |
|---|---|
Fórmula molecular |
C20H18OS |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(phenoxymethyl)-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C20H18OS/c1-3-7-19(8-4-1)21-15-17-11-13-18(14-12-17)16-22-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Clave InChI |
MIWJSDVSMFDFOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


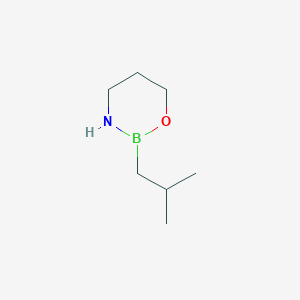
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
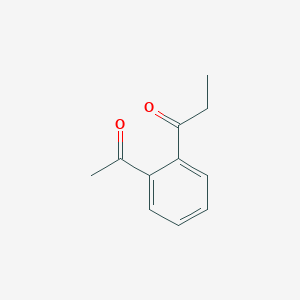
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
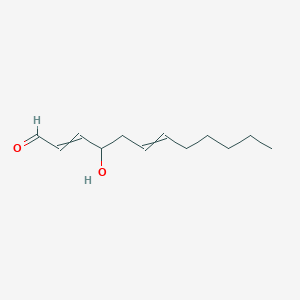
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
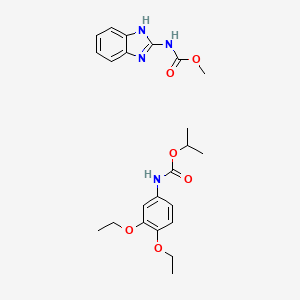
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
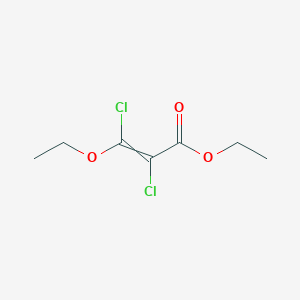
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
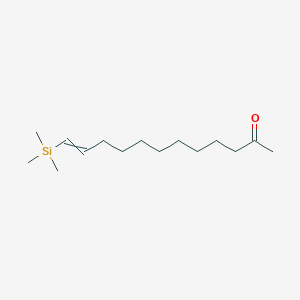
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
